BMT-090605 hydrochloride

AAK1 inhibition Biochemical IC50 Kinase assay

BMT-090605 hydrochloride (CAS 2231664-45-0) is a highly potent and selective AAK1 inhibitor (IC50 0.6 nM) validated for neuropathic pain research. With a 75-fold selectivity over BIKE and 100-fold over GAK, this benzo[c][2,7]naphthyridine derivative provides precise target engagement in spinal nerve ligation (SNL) and chronic constriction injury (CCI) models. Intrathecal dosing (0.3–3 μg/rat) achieves antinociception comparable to clonidine, with spinal cord concentrations up to 317 nM and minimal systemic exposure (<4 nM in plasma/brain).

Molecular Formula C21H25ClN4O2
Molecular Weight 400.9 g/mol
Cat. No. B12399175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMT-090605 hydrochloride
Molecular FormulaC21H25ClN4O2
Molecular Weight400.9 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1C(=O)N(C3=C2C=C(C(=C3)OCC(CC(C)C)N)C#N)C.Cl
InChIInChI=1S/C21H24N4O2.ClH/c1-12(2)7-15(23)11-27-19-9-18-17(8-14(19)10-22)16-5-6-24-13(3)20(16)21(26)25(18)4;/h5-6,8-9,12,15H,7,11,23H2,1-4H3;1H/t15-;/m0./s1
InChIKeyJURQHVYCFKMNRC-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride (BMT-090605 HCl): Potent and Selective AAK1 Inhibitor for Neuropathic Pain Research Procurement


8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride, commonly referenced as BMT-090605 hydrochloride (CAS 2231664-45-0; free base CAS 1551403-51-0), is a benzo[c][2,7]naphthyridine derivative that acts as a highly potent and selective inhibitor of adaptor protein-2 associated kinase 1 (AAK1) . AAK1 is a serine/threonine kinase implicated in clathrin-mediated endocytosis and has been genetically and pharmacologically validated as a target for the treatment of neuropathic pain [1]. The compound is supplied as a hydrochloride salt with a molecular formula of C21H25ClN4O2 and a molecular weight of 400.90 g/mol . It is intended exclusively for research use in in vitro biochemical assays, cellular models, and in vivo neuropathic pain studies [2].

Why Generic Substitution Fails for 8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride in AAK1-Focused Research


The benzo[c][2,7]naphthyridine scaffold is a privileged kinase inhibitor core, but its biological activity and selectivity are exquisitely sensitive to substitution patterns. While earlier derivatives in this class were developed as PDK-1 inhibitors with micromolar to nanomolar potencies [1], the specific substitution pattern of BMT-090605—notably the (2S)-2-amino-4-methylpentoxy side chain at the 8-position and the 9-carbonitrile group—confers sub-nanomolar potency for AAK1 and a unique selectivity profile against related NAK family kinases (BIKE/BMP2K and GAK) [2]. Simply interchanging this compound with another benzo[c][2,7]naphthyridine derivative or a generic AAK1 inhibitor will yield markedly different potency, selectivity, and in vivo distribution characteristics, potentially invalidating comparative experimental results. The quantitative evidence below substantiates why this specific compound must be procured and not substituted.

Quantitative Differentiation Evidence: BMT-090605 HCl vs. AAK1 Inhibitor Comparators


Biochemical Potency: Sub-Nanomolar AAK1 Inhibition vs. LP-935509 and BMT-124110

BMT-090605 demonstrates a biochemical IC50 of 0.6 nM against AAK1 . This potency is superior to the related AAK1 inhibitors LP-935509 (IC50 = 3.3 nM) [1] and BMT-124110 (IC50 = 0.9 nM) . The compound achieves a 5.5-fold increase in potency over LP-935509 and a 1.5-fold increase over BMT-124110 in direct biochemical assay comparisons.

AAK1 inhibition Biochemical IC50 Kinase assay Neuropathic pain

Cellular Target Engagement: Sub-Nanomolar Cellular IC50 vs. TIM-098a

In a cellular context using HEK293F cells transiently expressing AAK1 and its substrate adaptor protein 2 (AP-2), BMT-090605 inhibited μ2 phosphorylation with a cellular IC50 of 0.63 ± 0.39 nM . This demonstrates excellent cell permeability and target engagement. In contrast, the AAK1 inhibitor TIM-098a exhibits a cellular IC50 of 0.87 µM (870 nM) in transfected HeLa cells [1], representing a >1300-fold difference in cellular potency.

Cellular IC50 Target engagement HEK293F μ2 phosphorylation

Kinase Selectivity Profile: AAK1 vs. BIKE and GAK

BMT-090605 exhibits a defined selectivity window against the closely related NAK family kinases BMP-2-inducible protein kinase (BIKE/BMP2K) and Cyclin G-associated kinase (GAK). The compound inhibits BIKE with an IC50 of 45 nM and GAK with an IC50 of 60 nM . This corresponds to a 75-fold selectivity for AAK1 over BIKE and a 100-fold selectivity for AAK1 over GAK. For comparison, the dual inhibitor SGC AAK1 1 shows IC50 values of 233 nM for AAK1 and 1.48 µM for BMP2K, with only a ~6-fold selectivity .

Kinase selectivity NAK family BIKE GAK Off-target activity

In Vivo Antinociceptive Efficacy: Intrathecal Dosing in Rat Model

In a rat model of neuropathic pain, intrathecal administration of BMT-090605 at doses of 0.3–3 μg/rat at lumbar level L5/L6 produced significant antinociceptive effects via inhibition of AAK1 in the spinal cord [1]. Notably, the high dose of BMT-090605 (3 μg/rat) demonstrated efficacy comparable to intrathecal clonidine (3 μg/rat), a clinically used analgesic [1]. Exposure measurements revealed that brain and plasma levels of BMT-090605 remained below 4 nM, while measurable concentrations (90–317 nM) were achieved in the lumbar spinal cord [1], indicating restricted central nervous system distribution and local target engagement.

In vivo efficacy Antinociception Neuropathic pain Spinal cord Intrathecal

Chemical Scaffold Specificity: Benzo[c][2,7]naphthyridine Core vs. Alternative AAK1 Inhibitor Chemotypes

BMT-090605 is built upon the benzo[c][2,7]naphthyridine core, a scaffold originally optimized for PDK-1 inhibition where early analogs showed IC50 values of 70 nM to >1 µM [1]. Through systematic medicinal chemistry, the incorporation of the 8-[(2S)-2-amino-4-methylpentoxy] substituent and the 9-carbonitrile group redirected potency and selectivity toward AAK1, achieving sub-nanomolar activity [2]. In contrast, alternative AAK1 inhibitor chemotypes, such as the pyrimidine-based TIM-063, exhibit only moderate biochemical potency (IC50 = 8.51 µM) [3].

Chemical scaffold Structure-activity relationship Kinase inhibitor chemotype Benzo[c][2,7]naphthyridine

Defined Research Application Scenarios for 8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride


In Vitro Biochemical and Cellular Target Validation of AAK1-Dependent Pathways

Use BMT-090605 HCl at concentrations of 0.1–10 nM in biochemical kinase assays and 0.5–5 nM in cellular assays (e.g., HEK293F μ2 phosphorylation) to achieve robust, selective inhibition of AAK1 while minimizing off-target effects on BIKE and GAK [1]. The compound's sub-nanomolar cellular IC50 (0.63 nM) ensures complete target engagement at low working concentrations, making it ideal for siRNA/shRNA validation experiments and pathway dissection studies where compound washout is required .

Preclinical Neuropathic Pain Model Studies via Intrathecal Administration

Employ BMT-090605 in rat spinal nerve ligation (SNL) or chronic constriction injury (CCI) models. Intrathecal dosing at 0.3–3 μg/rat at lumbar level L5/L6 produces antinociceptive effects comparable to clonidine, with target tissue concentrations reaching 90–317 nM in the spinal cord while remaining below 4 nM in plasma and brain [1]. This restricted CNS distribution profile makes the compound particularly suitable for studies focused on spinal AAK1 signaling without confounding systemic or supraspinal effects [1].

Comparative Pharmacology Studies with Structurally Related Benzo[c][2,7]naphthyridine Derivatives

Utilize BMT-090605 as a reference compound in structure-activity relationship (SAR) studies exploring the benzo[c][2,7]naphthyridine scaffold. The compound's well-defined selectivity window (75-fold for BIKE, 100-fold for GAK) and known X-ray crystallographic data for scaffold analogs [2] provide a benchmark for evaluating new derivatives. Researchers can assess how modifications to the 8-position alkoxy side chain or 9-position substituent impact potency and selectivity relative to this characterized lead compound.

Mechanistic Studies of Clathrin-Mediated Endocytosis and Synaptic Vesicle Recycling

Apply BMT-090605 in neuronal cell culture or ex vivo slice preparations to investigate the role of AAK1 in clathrin-mediated endocytosis and synaptic vesicle recycling. The compound's high potency (IC50 0.6 nM) allows for acute inhibition of AAK1 kinase activity without chronic treatment artifacts . This application is supported by genetic evidence from AAK1 knockout mice, which display normal acute pain responses but impaired persistent pain behaviors and tactile allodynia following nerve injury [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMT-090605 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.